molecular formula C35H48N2O4S B12469426 2-(1-hydroxynaphthalen-2-yl)-1-octadecyl-1H-benzimidazole-5-sulfonic acid

2-(1-hydroxynaphthalen-2-yl)-1-octadecyl-1H-benzimidazole-5-sulfonic acid

Cat. No.: B12469426
M. Wt: 592.8 g/mol
InChI Key: DRQKXDPEQDMJLI-UHFFFAOYSA-N
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Description

2-(1-hydroxynaphthalen-2-yl)-1-octadecyl-1,3-benzodiazole-5-sulfonic acid is a complex organic compound that features a naphthalene ring, a benzodiazole ring, and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-hydroxynaphthalen-2-yl)-1-octadecyl-1,3-benzodiazole-5-sulfonic acid typically involves multiple steps. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the benzodiazole ring and the sulfonic acid group. Common reagents used in these reactions include naphthol, octadecylamine, and sulfonating agents. The reaction conditions often involve controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1-hydroxynaphthalen-2-yl)-1-octadecyl-1,3-benzodiazole-5-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the sulfonic acid group to a sulfonate ester.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-(1-hydroxynaphthalen-2-yl)-1-octadecyl-1,3-benzodiazole-5-sulfonic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets in the body.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(1-hydroxynaphthalen-2-yl)-1-octadecyl-1,3-benzodiazole-5-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role in inhibiting or activating certain enzymes .

Comparison with Similar Compounds

Similar Compounds

    1-(1-hydroxynaphthalen-2-yl)ethanone: A simpler naphthalene derivative with similar structural features.

    1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone: A chlorinated derivative with different reactivity.

    1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanone: A brominated derivative with unique properties

Uniqueness

2-(1-hydroxynaphthalen-2-yl)-1-octadecyl-1,3-benzodiazole-5-sulfonic acid is unique due to its combination of a naphthalene ring, a benzodiazole ring, and a sulfonic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C35H48N2O4S

Molecular Weight

592.8 g/mol

IUPAC Name

2-(1-hydroxynaphthalen-2-yl)-1-octadecylbenzimidazole-5-sulfonic acid

InChI

InChI=1S/C35H48N2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-37-33-25-23-29(42(39,40)41)27-32(33)36-35(37)31-24-22-28-20-17-18-21-30(28)34(31)38/h17-18,20-25,27,38H,2-16,19,26H2,1H3,(H,39,40,41)

InChI Key

DRQKXDPEQDMJLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C2=C(C=C(C=C2)S(=O)(=O)O)N=C1C3=C(C4=CC=CC=C4C=C3)O

Origin of Product

United States

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